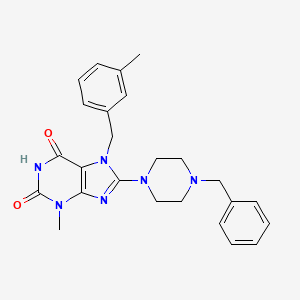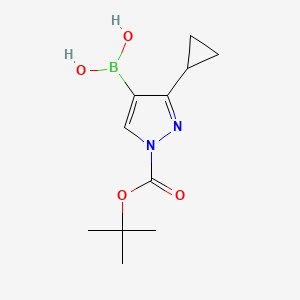
Ácido 5-amino-6-bromonicotínico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-6-bromonicotinic acid is a derivative of nicotinic acid, characterized by the presence of an amino group at the 5th position and a bromine atom at the 6th position on the pyridine ring
Aplicaciones Científicas De Investigación
5-Amino-6-bromonicotinic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and coordination compounds.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
Target of Action
5-Amino-6-bromonicotinic acid is an amino derivative of nicotinic acid It is known that amino derivatives of nicotinic acid possess significant neuropsychotropic properties .
Mode of Action
It is known that the nicotinoyl derivatives of certain amino acids have properties of lowering motor excitation, promoting the action of certain substances, and lowering motor activity . These compounds also have antispasmodic action and antiaggressive activity .
Biochemical Pathways
It is known that the compound is a derivative of nicotinic acid, which plays a crucial role in the human body as a component of the coenzyme nicotinamide adenine dinucleotide (nad), involved in redox reactions .
Pharmacokinetics
It is known that the compound has a molecular weight of 21702 , which may influence its absorption and distribution in the body.
Result of Action
It is known that the compound is a derivative of nicotinic acid, which is involved in various physiological processes, including energy production, lipid metabolism, and nervous system function .
Action Environment
It is known that the compound is a solid at room temperature , which may influence its stability and efficacy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-6-bromonicotinic acid typically involves the bromination of nicotinic acid followed by the introduction of an amino group. One common method includes the direct bromination of nicotinic acid hydrochloride in a solution of thionyl chloride, followed by the addition of bromine. The reaction mixture is then refluxed for several hours in the presence of a catalytic amount of iron powder . The resulting product is purified through recrystallization from ethanol.
Industrial Production Methods: Industrial production of 5-amino-6-bromonicotinic acid follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize the reaction efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions: 5-Amino-6-bromonicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the nitrogen and bromine atoms.
Condensation Reactions: The amino group can react with carbonyl compounds to form imines or amides.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of 5-amino-6-bromonicotinic acid can be obtained.
Oxidation Products: Oxidation can lead to the formation of nitro or hydroxyl derivatives.
Reduction Products: Reduction typically results in the formation of amine derivatives.
Comparación Con Compuestos Similares
5-Bromonicotinic Acid: Lacks the amino group, making it less versatile in forming hydrogen bonds.
6-Amino-5-bromopyridine-3-sulfonic Acid: Contains a sulfonic acid group, which significantly alters its chemical properties and reactivity.
5-Amino-6-chloronicotinic Acid: Similar structure but with a chlorine atom instead of bromine, affecting its reactivity and interactions.
Uniqueness: 5-Amino-6-bromonicotinic acid is unique due to the combination of the amino and bromine substituents, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in synthetic chemistry and biomedical research.
Propiedades
IUPAC Name |
5-amino-6-bromopyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2/c7-5-4(8)1-3(2-9-5)6(10)11/h1-2H,8H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWJYTSSWRMRXRL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N)Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(2,4-dichlorophenyl)-2-methyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-3-carboxamide](/img/structure/B2381136.png)



![6-[(5-{[(2-chlorophenyl)methyl]sulfanyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2381141.png)

![2-allyl-6-[(4-methylpiperidin-1-yl)sulfonyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2381144.png)

![N-(furan-2-ylmethyl)-4-oxo-N-(thiophen-3-ylmethyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2381148.png)

![N-(2,3-dimethylphenyl)-2-((9-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2381151.png)
![1-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1H-pyrazole-3-carboxylic acid](/img/structure/B2381152.png)

